6-Bromo-5-chloroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-5-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1352898-81-7 . It has a molecular weight of 231.48 and is a yellow solid . The IUPAC name for this compound is 6-bromo-5-chloroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of 6-Bromo-5-chloroimidazo[1,2-a]pyridine has been well studied. One method involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another approach involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloroimidazo[1,2-a]pyridine is 1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H . Theoretical calculations have been carried out using DFT and TD-DFT methods at the B3LYP/6-31G++ (d,p) level of theory . Intermolecular contacts between units were determined through the Hirshfeld surface analysis .Physical And Chemical Properties Analysis
6-Bromo-5-chloroimidazo[1,2-a]pyridine is a yellow solid . It has a molecular weight of 231.48 g/mol . and should be stored at 0-8°C .Scientific Research Applications
Chemical Properties
“6-Bromo-5-chloroimidazo[1,2-a]pyridine” has a CAS Number of 1352898-81-7 and a molecular weight of 231.48 . It is a yellow solid with a linear formula of C7H4BrClN2 . It is stored at temperatures between 0-8°C .
Safety Information
This compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Organic Syntheses
This compound is used in organic syntheses . It serves as a key intermediate in the synthesis of various organic compounds .
Pharmaceutical Intermediates
“6-Bromo-5-chloroimidazo[1,2-a]pyridine” is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical drugs .
Lactam Introduction
The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . This suggests its potential use in the synthesis of lactam-based compounds .
Radiolabel Source
This compound was used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 . The synthesis was carried out in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes several precautionary statements such as P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
- The primary targets of 6-Bromo-5-chloroimidazo[1,2-a]pyridine are not explicitly mentioned in the available literature. However, it belongs to the imidazo[1,2-a]pyridine class, which has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
6-bromo-5-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOHYIMQKKNYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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